2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

Catalog No.
S15673278
CAS No.
M.F
C12H7F3O
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

Product Name

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

IUPAC Name

3-(trifluoromethyl)naphthalene-2-carbaldehyde

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H

InChI Key

LDUMRYQOOCZJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, specifically at the 2-position, with a carboxaldehyde functional group at the 3-position. Its chemical formula is C12H7F3OC_{12}H_{7}F_{3}O and it has a molecular weight of approximately 224.18 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl group, which enhances its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

The reactivity of 2-(trifluoromethyl)naphthalene-3-carboxaldehyde can be attributed to both its aldehyde functional group and the electron-withdrawing nature of the trifluoromethyl group. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form imines or related structures.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions due to its aromatic nature, influenced by the electron-withdrawing trifluoromethyl group .

The synthesis of 2-(trifluoromethyl)naphthalene-3-carboxaldehyde can be achieved through several methods:

  • Starting from Naphthalene Derivatives:
    • A common approach involves the introduction of a trifluoromethyl group via electrophilic fluorination followed by formylation at the appropriate position using reagents such as Vilsmeier-Haack reagent.
  • Using Trifluoromethylating Agents:
    • Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or other trifluoromethylating agents in the presence of suitable catalysts.
  • Refluxing with Acids:
    • The compound can also be synthesized through refluxing naphthalene derivatives with carboxylic acids and trifluoromethylating agents under acidic conditions .

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde finds applications in various fields:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing biologically active compounds and pharmaceuticals.
  • Material Science: The compound is utilized in developing advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: It may play a role in formulating agrochemicals owing to its potential bioactivity against pests and diseases .

Interaction studies involving 2-(trifluoromethyl)naphthalene-3-carboxaldehyde primarily focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that this compound may interact with specific targets, influencing biological pathways relevant to disease processes. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-(trifluoromethyl)naphthalene-3-carboxaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Trifluoromethyl)benzaldehydeAromatic aldehydeSimpler structure; lacks naphthalene framework
1-(Trifluoromethyl)naphthaleneNaphthalene derivativeLacks carboxaldehyde functionality
2-(Trifluoromethyl)phenylacetaldehydeAromatic aldehydeContains an acetyl group instead of naphthalene
3-(Trifluoromethyl)phenylpropanoic acidCarboxylic acidContains a carboxylic acid functionality

Uniqueness

The uniqueness of 2-(trifluoromethyl)naphthalene-3-carboxaldehyde lies in its combination of both naphthalene structure and carboxaldehyde functionality, along with the electron-withdrawing properties of the trifluoromethyl group. This combination enhances its reactivity and potential biological activity compared to simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

224.04489933 g/mol

Monoisotopic Mass

224.04489933 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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